For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Octanol
This document provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-octanol. It is intended for use by researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Structure
3-Octanol is a secondary alcohol, an organic compound with the chemical formula C₈H₁₈O.[1][2][3][4] Structurally, it is an octane chain with a hydroxyl (-OH) group located on the third carbon atom.[1][5][6][7] This position of the hydroxyl group defines it as a secondary alcohol and imparts specific chemical and physical properties.[1][6][7] The third carbon is a chiral center, meaning 3-octanol can exist as two different stereoisomers, (R)-3-octanol and (S)-3-octanol.[2][3][4]
Table 1: Chemical Identifiers for 3-Octanol
| Identifier | Value | Reference |
| IUPAC Name | octan-3-ol | [2] |
| CAS Number | 589-98-0 (for the racemate) | [2][3][4] |
| 20296-29-1 (for ±) | [2] | |
| 22658-92-0 (for +) | [2] | |
| Chemical Formula | C₈H₁₈O | [2][3][4] |
| Molecular Weight | 130.23 g/mol | [1][8] |
| SMILES | CCCCCC(CC)O | [2][9] |
| InChI | 1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3 | [2][3][9] |
| InChIKey | NMRPBPVERJPACX-UHFFFAOYSA-N | [2][3][9] |
| Synonyms | Amyl ethyl carbinol, Ethyl pentyl carbinol, 1-Ethylhexanol | [1][3][10] |
Physicochemical Properties
3-Octanol is a colorless liquid at room temperature.[1][5][7] It possesses a characteristic odor described as nutty, earthy, herbaceous, and sometimes mushroom-like.[1][5][11] It is soluble in organic solvents like alcohol and ether but insoluble or only slightly soluble in water.[1][7]
Table 2: Physical and Chemical Properties of 3-Octanol
| Property | Value | Conditions | Reference |
| Melting Point | -45 °C | 760 mm Hg | [1][2] |
| Boiling Point | 173 - 176 °C | 760 mm Hg | [1][5][9] |
| Density | 0.818 g/mL | 25 °C | [2][5][9] |
| Refractive Index | 1.425 - 1.429 | 20 °C | [1][5][9] |
| Vapor Pressure | ~1 mmHg | 20 °C | [8][9] |
| Vapor Density | ~4.5 (vs air) | [8][9] | |
| Flash Point | 68 °C (154 °F) | [2] | |
| logP (Octanol/Water) | ~2.7 - 2.8 | Estimated | [12] |
| Water Solubility | 1.25 - 1.6 g/L | 25 °C | [11] |
Experimental Protocols
Synthesis of 3-Octanol via Reduction of 3-Octanone
A common laboratory method for synthesizing 3-octanol is the reduction of the corresponding ketone, 3-octanone.[5] The following protocol is adapted from a documented procedure.[13]
Methodology:
-
Dissolution: Dissolve 19.2 g (0.15 mmol) of 3-octanone in 270 ml of 95% ethanol in a suitable reaction vessel. The solution should be well-stirred.
-
Cooling: Place the vessel in an ice bath to cool the solution.
-
Addition of Reducing Agent: Add a solution of 3.9 g (0.103 mmol) of sodium borohydride in 27 ml of water in portions to the cooled ethanol solution.
-
Quenching and Neutralization: Add 27 ml of 15M ammonium hydroxide. Remove the ice bath and continue stirring at room temperature for 3 hours.
-
Workup:
-
Concentrate the reaction mixture to near dryness using a rotary evaporator.
-
Partition the residue between 250 ml of chloroform (CHCl₃) and 250 ml of water.
-
Separate the organic layer. Extract the aqueous layer twice more with 200 ml portions of chloroform.
-
Combine all organic extracts.
-
-
Purification:
-
Wash the combined organic extracts with 350 ml of 5% HCl, followed by 350 ml of saturated NaCl solution.
-
Dry the organic layer over magnesium sulfate (MgSO₄).
-
Remove the solvent by rotary evaporation.
-
Distill the resulting liquid residue under reduced pressure (e.g., 86°-87° C at 24 Torr) to yield pure 3-octanol.[13]
-
Caption: Synthesis of 3-octanol from 3-octanone.
Determination of Octanol-Water Partition Coefficient (Kow)
The octanol-water partition coefficient (Kow or logP) is a critical parameter for assessing the environmental fate and bioaccumulation potential of a substance. The shake-flask method is a standard approach.[14]
Methodology:
-
Solvent Preparation: Use analytical grade n-octanol and distilled water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[14]
-
Test Preparation:
-
Prepare a stock solution of 3-octanol in pre-saturated n-octanol. The concentration should be chosen to be below 0.01 mol/L in either phase after partitioning.[14]
-
In a suitable vessel (e.g., a centrifuge tube), combine the stock solution with a pre-determined volume of pre-saturated water.
-
-
Equilibration: Shake the vessel vigorously for 5-10 minutes (e.g., 100 rotations per minute) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.[14]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.[14]
-
Analysis:
-
Carefully sample an aliquot from the aqueous phase. A syringe can be used to withdraw the sample from below the octanol layer to avoid contamination.[14]
-
Determine the concentration of 3-octanol in both the octanol and aqueous phases using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[14]
-
-
Calculation: The Kow is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).
References
- 1. 3-Octanol | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Octanol - Wikipedia [en.wikipedia.org]
- 3. 3-Octanol [webbook.nist.gov]
- 4. 3-Octanol [webbook.nist.gov]
- 5. 3-OCTANOL | 589-98-0 [chemicalbook.com]
- 6. nmppdb.com.ng [nmppdb.com.ng]
- 7. zhishangchem.com [zhishangchem.com]
- 8. 3-Octanol 99 589-98-0 [sigmaaldrich.com]
- 9. 3-Octanol 99 589-98-0 [sigmaaldrich.com]
- 10. 3-Octanol (CAS 589-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. guidechem.com [guidechem.com]
- 12. 3-octanol, 589-98-0 [thegoodscentscompany.com]
- 13. prepchem.com [prepchem.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
